molecular formula C11H14N4 B1488438 3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine CAS No. 2098079-60-6

3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1488438
CAS No.: 2098079-60-6
M. Wt: 202.26 g/mol
InChI Key: XTUGDXAGTHMPGM-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine is a complex organic compound characterized by its unique structure, which includes an azetidine ring fused to an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions tailored to large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 3-(Azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its pharmacological properties. It may have applications in the treatment of various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(Azetidin-3-yl)benzonitrile

  • 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride

  • 3-(Azetidin-3-yl)methanol

Uniqueness: 3-(Azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine stands out due to its unique structural features and potential applications. While similar compounds may share some structural similarities, the presence of the imidazo[4,5-b]pyridine core and the ethyl group in this compound contribute to its distinct properties and reactivity.

Properties

IUPAC Name

3-(azetidin-3-yl)-2-ethylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-10-14-9-4-3-5-13-11(9)15(10)8-6-12-7-8/h3-5,8,12H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUGDXAGTHMPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1C3CNC3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 3
3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 4
3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 5
3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 6
3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine

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